REACTION_CXSMILES
|
[C:1]1(=[O:7])[NH:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[Na+].[Cl:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][C:18]=1[F:19])[CH2:14]Br.O>CC(OC)(C)C>[Cl:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][C:18]=1[F:19])[CH2:14][N:6]1[CH2:5][CH2:4][CH2:3][CH2:2][C:1]1=[O:7] |f:1.2|
|
Name
|
|
Quantity
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60 g
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Type
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reactant
|
Smiles
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C1(CCCCN1)=O
|
Name
|
|
Quantity
|
1.5 L
|
Type
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solvent
|
Smiles
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CC(C)(C)OC
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Name
|
|
Quantity
|
300 mL
|
Type
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reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
108.3 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(CBr)C=CC1F
|
Name
|
|
Quantity
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500 mL
|
Type
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reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The cloudy solution was stirred at room temperature for 5 minutes
|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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To this solution was added Bu4NSO4 (4.9 g) as a phase transfer catalyst
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Type
|
CUSTOM
|
Details
|
the internal temperature below 30° C
|
Type
|
WAIT
|
Details
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The reaction was then aged for 4 hours at room temperature
|
Duration
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4 h
|
Type
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CUSTOM
|
Details
|
the reaction
|
Type
|
WASH
|
Details
|
After phase cut, the organic layer was washed with brine (300 mL)
|
Type
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CUSTOM
|
Details
|
dried under MgSO4
|
Type
|
CUSTOM
|
Details
|
The slurry obtained
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Type
|
STIRRING
|
Details
|
was stirred at room temperature
|
Type
|
WAIT
|
Details
|
for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |